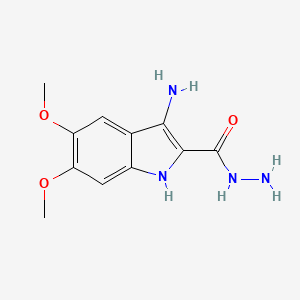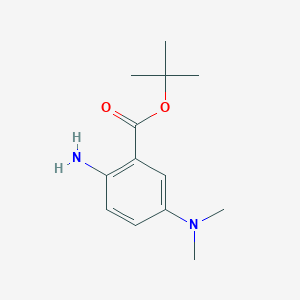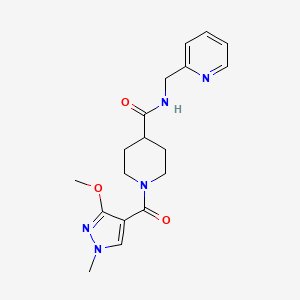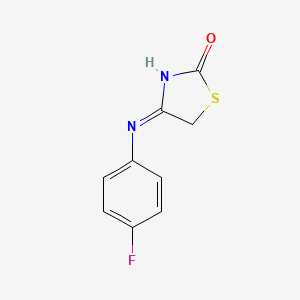
(Z)-4-((4-fluorophenyl)imino)thiazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "(Z)-4-((4-fluorophenyl)imino)thiazolidin-2-one" is a thiazolidinone derivative, which is a class of compounds known for their diverse biological activities and potential pharmaceutical applications. Thiazolidinones typically feature a core 1,3-thiazolidine-2,4-dione ring and are often modified at various positions to enhance their properties or to create derivatives with specific functions.
Synthesis Analysis
The synthesis of thiazolidinone derivatives is a topic of interest in the field of medicinal chemistry. While the provided papers do not directly discuss the synthesis of "(Z)-4-((4-fluorophenyl)imino)thiazolidin-2-one," they do provide insights into the synthesis of related compounds. For instance, the efficient preparation of a similar compound, (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, was achieved from 2-[(fluoromethoxy)imino]-1,3-propanedinitrile, as reported in the first paper . This suggests that similar synthetic routes could potentially be applied to the synthesis of "(Z)-4-((4-fluorophenyl)imino)thiazolidin-2-one" by adapting the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of thiazolidinone derivatives is crucial for their biological activity. The second paper reports the crystal structure of a related compound determined by X-ray diffraction, which crystallizes in the monoclinic system with specific cell parameters . The molecule exhibits intermolecular hydrogen bonds of C–H…O, C–H…N, and C–H…S types, which are important for the stability and packing of the crystal structure. Ab initio calculations and density functional theory (DFT) methods were used to compare the observed molecular structure with theoretical models, showing consistency between the two . This approach could be applied to "(Z)-4-((4-fluorophenyl)imino)thiazolidin-2-one" to gain insights into its molecular structure.
Chemical Reactions Analysis
The reactivity and chemical behavior of thiazolidinone derivatives can be influenced by their molecular structure. The fourth paper discusses the existence of E and Z isomers around the C=N bond in 2-phenylimino-4-thiazolidinone, which exists as a mixture in DMSO-D6 solvent . This indicates that "(Z)-4-((4-fluorophenyl)imino)thiazolidin-2-one" may also exhibit isomerism, which could affect its reactivity and interactions with other molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidinone derivatives are determined by their molecular structure and substituents. The third paper describes the synthesis and characterization of a thiazolidinone derivative, including its crystal structure and the existence of a dihedral angle between the benzene and thiazolidinone rings . DFT calculations provided information on the molecular electrostatic potential, HOMO-LUMO energy levels, and dipole moment orientations, which are important for understanding the compound's reactivity and stability . These methods could be used to analyze the physical and chemical properties of "(Z)-4-((4-fluorophenyl)imino)thiazolidin-2-one."
科学的研究の応用
Antifungal Activity
(Z)-4-((4-fluorophenyl)imino)thiazolidin-2-one and its derivatives have been studied for their antifungal properties. In a study by Liu et al. (2000), derivatives of 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones were synthesized and exhibited significant antifungal effects against agricultural fungi. This highlights the potential use of these compounds in agricultural applications to combat fungal infections (Liu, Lieberzeit, & Anthonsen, 2000).
Antimicrobial Activity
The antimicrobial properties of (Z)-4-((4-fluorophenyl)imino)thiazolidin-2-one derivatives have been a subject of interest. Chawla, Singh, and Saraf (2012) synthesized a series of 2,5-disubstituted-4-thiazolidinone derivatives, which demonstrated promising antibacterial activity, although they lacked antifungal activity. This suggests their potential in developing new antibacterial agents (Chawla, Singh, & Saraf, 2012).
Antiproliferative Properties
The compound and its derivatives have been investigated for their antiproliferative properties against cancer cell lines. Singh et al. (2019) synthesized a series of N-substituted (Z)-2-imino-(5Z)-ylidene thiazolidines/thiazolidin-4-ones, which showed higher potency against a colon cancer cell line compared to the standard reference, indicating their potential in cancer therapy (Singh et al., 2019).
Antifibrotic and Anticancer Action
Kaminskyy et al. (2016) described the synthesis of amino(imino)thiazolidinone derivatives and their antifibrotic and anticancer activities. They identified several derivatives with high antifibrotic activity and confirmed their potential using the xCelligence system (Kaminskyy et al., 2016).
Molecular Structure Investigation
Boulakoud et al. (2015) conducted a study on the molecular structure of Z-3N(2-ethoxyphenyl)-2-N′(2-ethoxyphenyl)-imino-thiazolidin-4-one. They combined X-ray diffraction methods with ab initio calculations to analyze the structure, providing insights into the physical properties and potential applications of these compounds (Boulakoud et al., 2015).
特性
IUPAC Name |
4-(4-fluorophenyl)imino-1,3-thiazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2OS/c10-6-1-3-7(4-2-6)11-8-5-14-9(13)12-8/h1-4H,5H2,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRJHGXHOSWQEBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC2=CC=C(C=C2)F)NC(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24779653 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(Z)-4-((4-fluorophenyl)imino)thiazolidin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

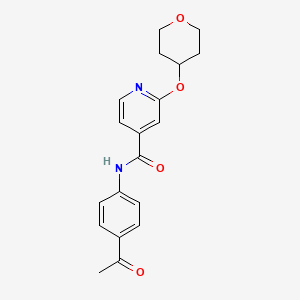

![N-[4-(Hydrazinocarbonyl)phenyl]butanamide](/img/structure/B2504973.png)
![[6-(morpholin-4-ylsulfonyl)-2-oxo-1,3-benzoxazol-3(2H)-yl]acetic acid](/img/structure/B2504974.png)


![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide](/img/structure/B2504977.png)
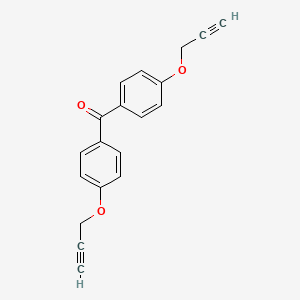
![N-([2,3'-bipyridin]-4-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2504981.png)

![(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(pyridin-4-yl)methanone](/img/structure/B2504985.png)
